

Physicochemical properties of Quinoline-5-carbothioamide for drug design

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Compound of Interest

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An In-depth Technical Guide to the Physicochemical Properties of **Quinoline-5-carbothioamide** for Drug Design

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is perpetual. Central to this endeavor is the strategic design of molecules that not only interact effectively with their biological targets but also possess the requisite physicochemical properties to navigate the complex physiological environment. This guide provides a comprehensive analysis of **quinoline-5-carbothioamide**, a molecule that synergistically combines two pharmacologically significant moieties: the quinoline scaffold and the thioamide functional group.

The quinoline ring system is a well-established "privileged scaffold" in drug discovery.^{[1][2][3][4]} Its presence in numerous approved drugs is a testament to its versatile pharmacological profile, which includes anticancer, antibacterial, antiviral, and anti-inflammatory activities.^{[1][3][5][6]} The functionalization of the quinoline ring at its various positions allows for the fine-tuning of its biological and physicochemical properties.

Concurrently, the thioamide group has garnered considerable attention as a bioisosteric replacement for the more common amide bond.^{[7][8][9][10]} This substitution can lead to profound changes in a molecule's characteristics, such as enhanced lipophilicity, altered

hydrogen bonding capacity, and improved metabolic stability.[7][8][9][11] Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer and antimicrobial effects.[7][9]

This guide will dissect the key physicochemical properties of **quinoline-5-carbothioamide**, offering both theoretical insights and practical methodologies for their assessment. By understanding these fundamental characteristics, researchers can better harness the therapeutic potential of this promising molecular scaffold.

Physicochemical Profile of Quinoline-5-carbothioamide

A molecule's journey from a laboratory bench to a clinical candidate is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity. For **quinoline-5-carbothioamide**, a thorough understanding of these properties is the first step in rational drug design.

Property	Value	Significance in Drug Design
Molecular Formula	C ₁₀ H ₈ N ₂ S[12]	Defines the elemental composition.
Molecular Weight	188.25 g/mol [12]	Influences diffusion and transport across membranes. Generally, lower molecular weight is favored for oral bioavailability.
Predicted cLogP	2.1 - 2.5	A measure of lipophilicity, crucial for membrane permeability and absorption. [13][14]
Predicted Aqueous Solubility	Moderately soluble	Affects drug dissolution and bioavailability.[15]
Predicted pKa	Basic pKa: ~4.5-5.0 (quinoline N); Acidic pKa: ~10-11 (thioamide N-H)	Determines the ionization state at physiological pH, impacting solubility, receptor interaction, and cell penetration.
Polar Surface Area (PSA)	~65-75 Å ²	Influences membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors	1	The N-H group of the thioamide.
Hydrogen Bond Acceptors	2	The quinoline nitrogen and the thioamide sulfur.
Rotatable Bonds	1	The C-C bond between the quinoline ring and the carbothioamide group.

In-Depth Analysis of Key Properties

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its pharmacokinetic behavior.^{[13][14][16]} It governs the ability of a drug to cross cell membranes, its distribution into tissues, and its binding to plasma proteins.

- **Causality:** The quinoline ring is an aromatic system that contributes significantly to the lipophilicity of the molecule. The replacement of an amide's oxygen with a larger, less electronegative sulfur atom in the thioamide group generally increases lipophilicity.^{[7][8]} This enhanced lipophilicity can improve membrane permeability, a key factor for drug absorption and distribution.^[7]
- **Experimental & Computational Assessment:** Lipophilicity can be determined experimentally using methods like reversed-phase thin-layer chromatography (RP-TLC) or reversed-phase high-performance liquid chromatography (RP-HPLC).^{[13][17][18]} Computationally, it is often estimated as logP (the logarithm of the partition coefficient between octanol and water).^{[19][20]}

Aqueous Solubility

For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Therefore, adequate aqueous solubility is a prerequisite for oral bioavailability.^[15]

- **Causality:** The planar, aromatic quinoline ring system can lead to strong crystal lattice interactions, potentially limiting solubility. However, the presence of the nitrogen atom in the quinoline ring and the polar thioamide group, which can participate in hydrogen bonding with water, are expected to confer a degree of aqueous solubility. The ionization state of the molecule, dictated by the pH of the medium and the pKa of the functional groups, will also significantly influence its solubility.
- **Experimental & Computational Assessment:** Solubility can be determined experimentally through various methods, including the shake-flask method. Computational models can provide rapid estimations of solubility, which are valuable in the early stages of drug discovery.^{[15][19][21]}

Ionization (pKa)

The pKa values of a molecule's ionizable groups determine its charge state at a given pH. This is crucial as the charge of a drug affects its solubility, permeability, and interaction with its biological target.

- Causality: **Quinoline-5-carbothioamide** possesses two key ionizable centers:
 - The nitrogen atom of the quinoline ring is basic and will be protonated at acidic pH.
 - The N-H proton of the thioamide group is weakly acidic.
- Implications: At the physiological pH of 7.4, the quinoline nitrogen will be predominantly in its neutral form, which is favorable for crossing biological membranes.

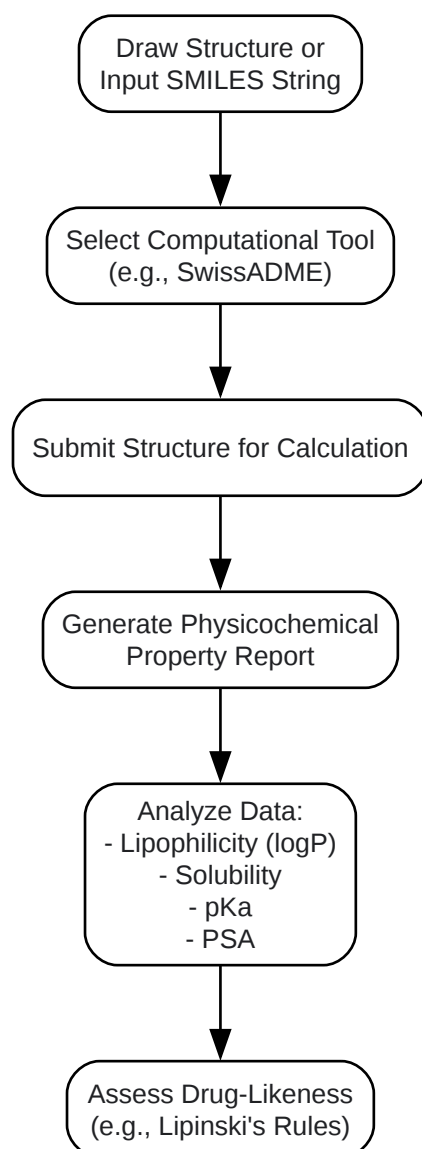
Experimental and Computational Protocols

Computational Prediction of Physicochemical Properties

In modern drug discovery, in silico methods are indispensable for the rapid assessment of a compound's drug-like properties.[\[21\]](#)[\[22\]](#)

Step-by-Step Workflow:

- Obtain the SMILES string or draw the structure of **Quinoline-5-carbothioamide** in a compatible software (e.g., ChemDraw, MarvinSketch).
- Utilize a web-based platform such as SwissADME or pkCSM.
- Input the molecular structure into the platform.
- Run the calculation to generate a comprehensive report of physicochemical properties, including molecular weight, logP, solubility, pKa, and polar surface area.
- Analyze the results in the context of established drug-likeness criteria, such as Lipinski's Rule of Five.



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Caption: Workflow for in silico prediction of physicochemical properties.

Experimental Determination of Lipophilicity (RP-HPLC)

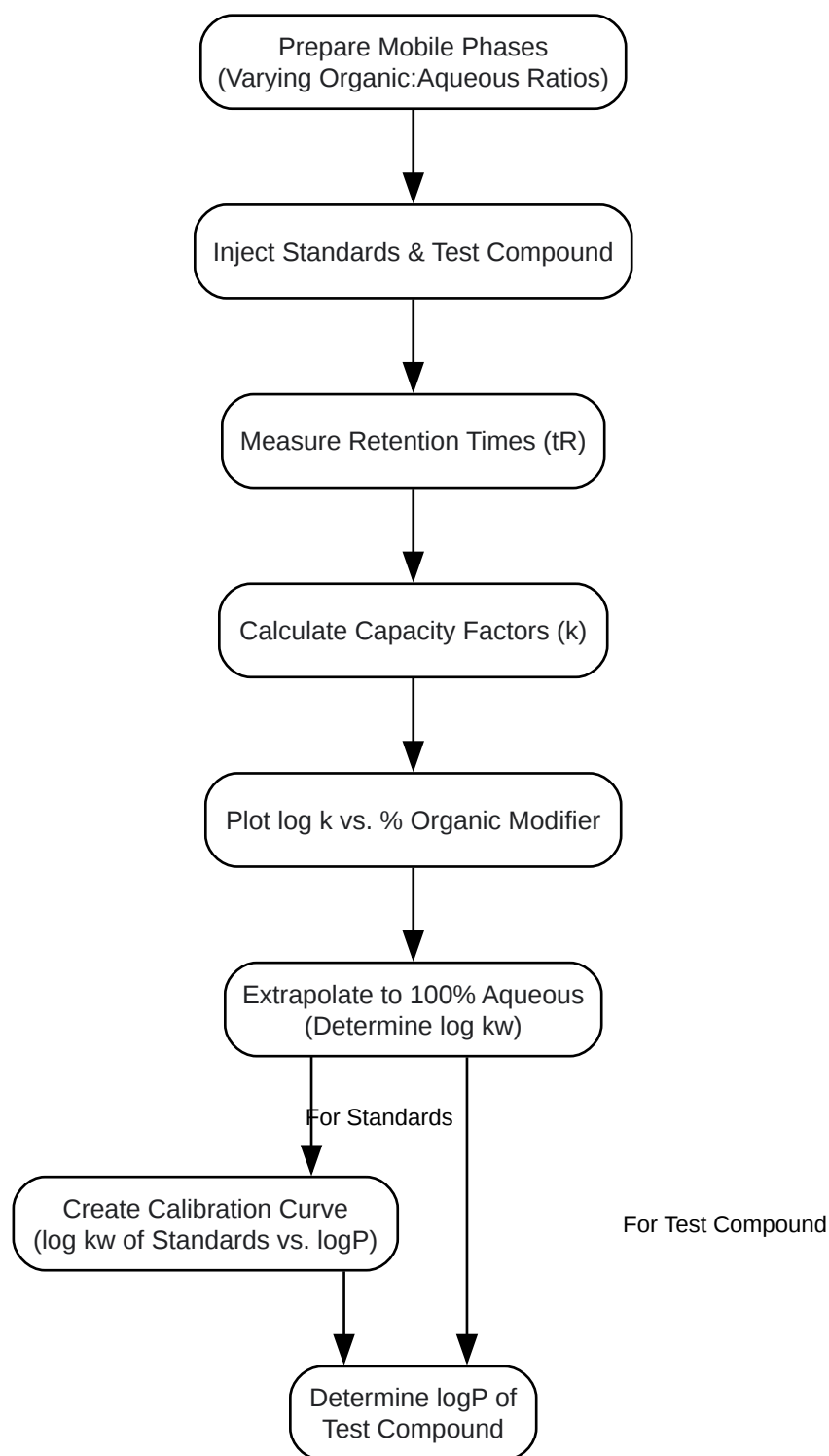
While computational methods are useful for initial screening, experimental validation is crucial. RP-HPLC is a reliable method for determining lipophilicity.[13]

Detailed Methodology:

- Preparation of Mobile Phases: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate

buffer at pH 7.4).

- **System Suitability:** Equilibrate the RP-HPLC system (with a C18 column) with each mobile phase until a stable baseline is achieved.
- **Sample and Standard Preparation:** Prepare stock solutions of **quinoline-5-carbothioamide** and a set of standard compounds with known logP values in a suitable solvent.
- **Injection and Data Acquisition:** Inject each standard and the test compound onto the column under each mobile phase condition and record the retention time (t_R).
- **Calculation of Capacity Factor (k):** For each compound and mobile phase, calculate the capacity factor using the formula: $k = (t_R - t_0) / t_0$, where t_0 is the column dead time.
- **Extrapolation to log k_w :** For each compound, plot log k against the percentage of the organic modifier in the mobile phase. Extrapolate the linear regression to 100% aqueous phase to obtain the log k_w value.
- **Calibration Curve:** Plot the log k_w values of the standard compounds against their known logP values to generate a calibration curve.
- **Determination of logP:** Use the log k_w value of **quinoline-5-carbothioamide** and the calibration curve to determine its experimental logP value.



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Caption: Experimental workflow for logP determination by RP-HPLC.

Implications for Drug Design

A comprehensive understanding of the physicochemical properties of **quinoline-5-carbothioamide** provides a solid foundation for its development as a drug candidate.

Structure-Activity Relationships (SAR)

The **quinoline-5-carbothioamide** scaffold offers multiple points for chemical modification to optimize its drug-like properties.

- **Quinoline Ring Substitutions:** The introduction of substituents on the quinoline ring can modulate lipophilicity, solubility, and metabolic stability. For example, electron-withdrawing groups can alter the pKa of the quinoline nitrogen, while polar groups can enhance aqueous solubility.
- **Thioamide Modifications:** N-alkylation or N-arylation of the thioamide can impact its hydrogen bonding capacity and lipophilicity. However, such modifications must be carefully considered, as the N-H proton may be crucial for target binding.

Potential Biological Targets

The structural features of **quinoline-5-carbothioamide** suggest several potential classes of biological targets.

- **Kinase Inhibition:** The quinoline scaffold is a common feature in many kinase inhibitors.
- **Metalloenzyme Inhibition:** The thioamide group is known to be an effective metal chelator.^[7]^[8] This suggests that **quinoline-5-carbothioamide** could be investigated as an inhibitor of metalloenzymes.
- **Antimicrobial Activity:** Both quinoline and thioamide moieties have been independently associated with antimicrobial activity.^[1]^[9]^[23] Therefore, their combination in **quinoline-5-carbothioamide** makes it a promising candidate for the development of new anti-infective agents.

Synthesis of Quinoline-5-carbothioamide

The synthesis of **quinoline-5-carbothioamide** can be achieved through established synthetic routes. A plausible approach involves the conversion of a quinoline-5-carboxylic acid or its corresponding nitrile. For instance, quinoline-5-carbonitrile can be treated with hydrogen sulfide

in the presence of a base to yield the desired thioamide. Alternatively, the reaction of quinoline-5-carboxamide with a thionating agent like Lawesson's reagent would also afford the target compound.

Conclusion

Quinoline-5-carbothioamide is a molecule of significant interest for drug discovery, embodying the favorable attributes of both the quinoline scaffold and the thioamide functional group. Its physicochemical profile, characterized by moderate lipophilicity and multiple points for hydrogen bonding, suggests a good foundation for developing a drug candidate with favorable ADME properties. The insights and protocols provided in this guide are intended to empower researchers to rationally design and optimize derivatives of this promising scaffold, accelerating the journey towards novel and effective therapeutics.

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